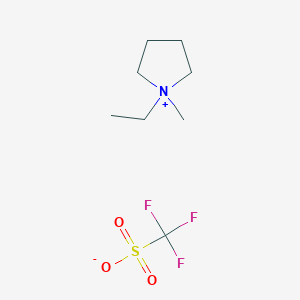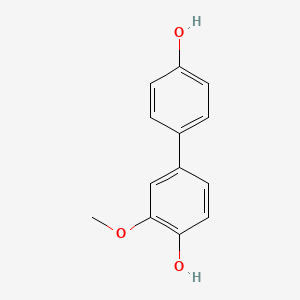
1H,1H-Octylperfluoroisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H-Octylperfluoroisocyanate is a chemical compound that belongs to the family of perfluoroisocyanates. It is widely used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various applications.
Preparation Methods
The preparation of 1H,1H-Octylperfluoroisocyanate involves several synthetic routes and reaction conditions. One common method includes the reaction of perfluorooctyl iodide with silver cyanate in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1H,1H-Octylperfluoroisocyanate undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with amines can lead to the formation of urea derivatives, while the reaction with alcohols can produce carbamate derivatives .
Scientific Research Applications
1H,1H-Octylperfluoroisocyanate is widely used in scientific research due to its unique chemical properties. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is used in the development of biomaterials and drug delivery systems. In medicine, it is used in the synthesis of pharmaceuticals and diagnostic agents. In industry, it is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1H,1H-Octylperfluoroisocyanate involves its interaction with specific molecular targets and pathways. The compound can react with nucleophiles such as amines and alcohols, leading to the formation of stable derivatives. These reactions can modify the properties of the target molecules, resulting in various biological and chemical effects. The specific pathways involved depend on the application and the target molecules .
Comparison with Similar Compounds
1H,1H-Octylperfluoroisocyanate can be compared with other similar compounds, such as perfluorooctyl isocyanate and perfluorodecyl isocyanate. These compounds share similar chemical properties, including high thermal stability and resistance to chemical reactions. this compound is unique due to its specific molecular structure, which provides distinct advantages in certain applications. For example, its shorter carbon chain length compared to perfluorodecyl isocyanate can result in different solubility and reactivity properties .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-isocyanatooctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2F15NO/c10-3(11,1-25-2-26)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWSACQUCAZNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2F15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6320851.png)





